4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The presence of the cis-2-methylcyclopropyl group adds to its structural complexity and influences its chemical behavior.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates under specific conditions. One common method includes the use of pinacol and a boronic acid derivative in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups. Reagents such as halides and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped semiconductors and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in chemical transformations. The dioxaborolane ring structure also allows for specific interactions with enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: This compound has a phenyl group instead of the cis-2-methylcyclopropyl group, leading to different reactivity and applications.
4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane: The presence of a 2-methylpropyl group alters the compound’s steric and electronic properties, affecting its chemical behavior.
4,4,5,5-Tetramethyl-2-(2-hydroxyethyl)-1,3,2-dioxaborolane: The hydroxyethyl group introduces additional functionality, making this compound useful in different synthetic and biological contexts.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCUWZCFQDMLZ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.